![molecular formula C13H19N3 B2826243 4-甲基-2-哌啶基-6,7-二氢-5H-环戊二氮并[4,5-d]嘧啶 CAS No. 866049-22-1](/img/structure/B2826243.png)
4-甲基-2-哌啶基-6,7-二氢-5H-环戊二氮并[4,5-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with the molecular formula C13H19N3 . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .
Molecular Structure Analysis
The molecular structure of “4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine” consists of a cyclopenta[d]pyrimidine core with a methyl group at the 4-position and a piperidino group at the 2-position . The cyclopenta[d]pyrimidine core is a fused ring system consisting of a pyrimidine ring fused to a cyclopentane ring .科学研究应用
合成与结构研究
对与 4-甲基-2-哌啶基-6,7-二氢-5H-环戊[d]嘧啶结构相关的化合物的研究重点在于它们的合成、结构特征以及在各个领域的潜在应用。例如,奥罗兹科等人。(2009) 探索了 6-氨基-3-甲基-5-亚硝基嘧啶-2,4(1H,3H)-二酮和哌啶之间形成的盐型加合物的合成和结构分析,揭示了复杂的氢键模式 (Orozco, Insuasty, Cobo, & Glidewell, 2009)。这项研究有助于理解嘧啶衍生物中的分子相互作用和晶体工程。
药理特性
对嘧啶衍生物药理特性的研究已经发现了具有有前景的生物活性的化合物。马蒂奥达等人。(1975) 合成了 一系列 4-哌嗪嘧啶,并鉴定了它们的显着止吐和镇静特性,突出了嘧啶衍生物在各种医疗应用中的治疗潜力 (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975)。
分子相互作用和 DNA 结合
嘧啶衍生物与 DNA 的相互作用一直是了解它们在治疗应用中的作用机制的一个感兴趣的课题。威尔逊等人。(1990) 研究了含有末端哌嗪取代基的未稠合芳香体系与 DNA 的相互作用,探索了它们作为抗癌活性放大器的潜力,通过嵌入和沟槽结合机制 (Wilson, Barton, Tanious, Kong, & Strekowski, 1990)。
缓蚀
在材料科学领域,已经研究了哌啶衍生物的缓蚀性能,以保护金属免受降解。卡亚等人。(2016) 进行了量子化学和分子动力学模拟研究,以评估哌啶衍生物对铁腐蚀的抑制效率,证明了它们在腐蚀防护策略中的潜力 (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016)。
未来方向
The future directions for research on “4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine” and related compounds could include further exploration of their potential as therapeutic agents, particularly as corticotropin-releasing factor 1 receptor antagonists . Additionally, more research could be done to fully elucidate their synthesis, chemical reactions, and physical and chemical properties.
属性
IUPAC Name |
4-methyl-2-piperidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10-11-6-5-7-12(11)15-13(14-10)16-8-3-2-4-9-16/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBALSUCMJSIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。